4-Hydroxytamoxifen Acid Reverses Tamoxifen-Induced Growth Inhibition, Unlike 4-Hydroxytamoxifen
In MCF-7 human breast cancer cells, 4-hydroxytamoxifen acid (4-HTA) completely reverses the growth inhibitory effect of tamoxifen, whereas 4-hydroxytamoxifen (4-OHT) acts as a potent growth inhibitor [1]. This functional opposition underscores the critical importance of selecting the correct metabolite for studies investigating estrogenic vs. antiestrogenic pathways.
| Evidence Dimension | Effect on MCF-7 breast cancer cell proliferation in the presence of tamoxifen |
|---|---|
| Target Compound Data | Reverses tamoxifen-induced growth inhibition (pure estrogenic activity) |
| Comparator Or Baseline | 4-Hydroxytamoxifen (4-OHT) inhibits MCF-7 cell growth (antiestrogenic activity) with an IC50 of 27-29 µM |
| Quantified Difference | Qualitatively opposite: agonist vs. antagonist |
| Conditions | MCF-7 ER-positive human breast cancer cell line |
Why This Matters
This functional dichotomy means that 4-HTA cannot be used as a substitute for 4-OHT in assays measuring antiestrogenic activity, as it will produce the opposite experimental outcome.
- [1] Ruenitz PC. Triarylethylene carboxylic acids with estrogenic activity. U.S. Patent No. 5,189,212. Washington, DC: U.S. Patent and Trademark Office. View Source
